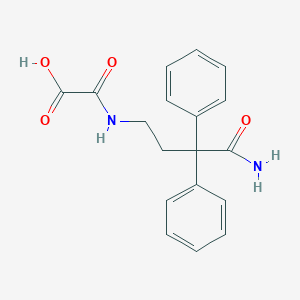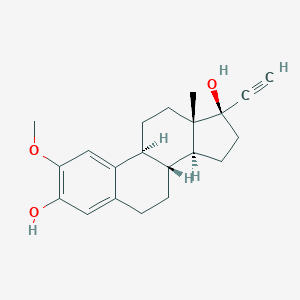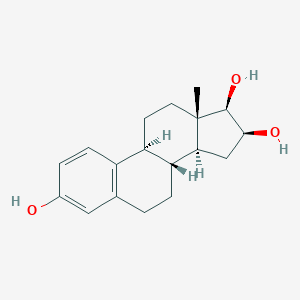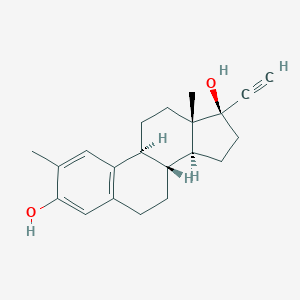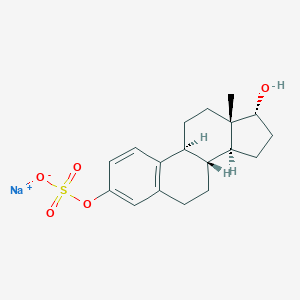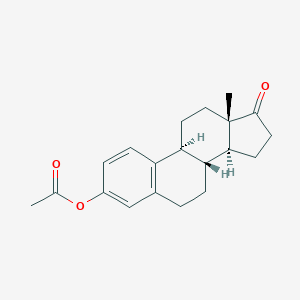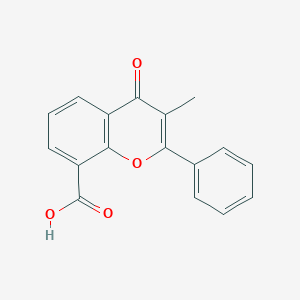
3-甲基黄酮-8-羧酸
概述
描述
3-Methylflavone-8-carboxylic acid is a member of the class of flavones. It is a flavone that is substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group . It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor .
Synthesis Analysis
A high-performance liquid chromatographic method was proposed for the separation of relative impurities in industrial 3-methylflavone-8-carboxylic acid (MFCA) and its intermediate methyl 3-propionylsalicylate (MPS) . The chromatographic fingerprints of MFCA and MPS were drawn synthetically, and the transfer of impurities in the stepwise reactions of MFCA manufacture was elucidated .Molecular Structure Analysis
The molecular formula of 3-Methylflavone-8-carboxylic acid is C17H12O4 . The IUPAC name is 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid . The InChI is InChI=1S/C17H12O4/c1-10-14 (18)12-8-5-9-13 (17 (19)20)16 (12)21-15 (10)11-6-3-2-4-7-11/h2-9H,1H3, (H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylflavone-8-carboxylic acid is 280.27 g/mol . More detailed physical and chemical properties like solubility, melting point, etc., are not available in the search results.科学研究应用
人类尿液中的荧光光谱测定
已开发了一种用于测定人类尿液中3-甲基黄酮-8-羧酸(MFCA)的荧光光谱法,重点关注其作为氯化氟维酸的主要活性代谢物的作用。该方法通过测量MFCA在甲醇中的固有荧光来理解其尿液排泄模式,并用于片剂剂型的体外测定(Zaazaa et al., 2015)。
药理活性
已对MFCA的药理特性进行了体外和体内研究。值得注意的是,它不表现出抗痉挛活性,也不具有对某些脑受体的显著亲和力,但显示出显著的磷酸二酯酶(PDE)抑制活性。这表明氟维酸的治疗潜力可能部分得到MFCA的支持(Cazzulani et al., 1988)。
大鼠体内药代动力学
对大鼠体内氟维酸及其主要代谢物MFCA的药代动力学研究为了解它们的吸收和排泄模式提供了见解。这项研究有助于理解氟维酸和MFCA之间的药代动力学差异(Setnikar et al., 1975)。
用于合成控制的液相色谱指纹
提出了一种高效液相色谱法,用于分离工业用MFCA中的杂质。该方法有助于控制MFCA的工业生产,并进行相关杂质的转化(Qiao et al., 2009)。
人类尿液中的HPLC测定
已开发了一种用于测定人类尿液中MFCA的高效液相色谱(HPLC)方法。该方法还用于计算氯化氟维酸片剂的溶解速率(El-Gindy et al., 2007)。
作用机制
Target of Action
3-Methylflavone-8-carboxylic acid (MFCA) is a member of the class of flavones . It is known to interfere with the action of phosphoric diester hydrolases (EC 3.1.4.*) . These enzymes are involved in various biological processes, including signal transduction and lipid metabolism.
Mode of Action
MFCA acts as a competitive inhibitor, preventing the binding of ATP or GTP to luciferase, thereby inhibiting transcriptional regulation . This interaction with its targets leads to changes in the cellular processes regulated by these enzymes.
Biochemical Pathways
Given its role as a phosphoric diester hydrolase inhibitor, it can be inferred that it may affect pathways involving the hydrolysis of phosphoric diester bonds . This could potentially impact signal transduction pathways and lipid metabolism.
Pharmacokinetics
It’s known that the compound is a solid and is relatively stable under normal temperatures . . These properties could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Action Environment
The action of MFCA can be influenced by environmental factors. For instance, its solubility can be affected by temperature and the type of solvent used . These factors can influence the compound’s action, efficacy, and stability.
安全和危害
3-Methylflavone-8-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
属性
IUPAC Name |
3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188231 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3468-01-7 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLFLAVONE-8-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
